molecular formula C7H17ClOSi B13738824 Butoxy(chloromethyl)dimethylsilane CAS No. 14032-21-4

Butoxy(chloromethyl)dimethylsilane

Cat. No.: B13738824
CAS No.: 14032-21-4
M. Wt: 180.75 g/mol
InChI Key: YRAWOQJODZMFJX-UHFFFAOYSA-N
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Description

Butoxy(chloromethyl)dimethylsilane is an organosilicon compound characterized by a silicon atom bonded to a butoxy group (–OCH₂CH₂CH₂CH₃), a chloromethyl group (–CH₂Cl), and two methyl groups (–CH₃). Its molecular formula is C₇H₁₇ClO₂Si, with a molecular weight of 196.8 g/mol. This compound is primarily used in organic synthesis as a silylating agent, where its chloromethyl group enables nucleophilic substitution reactions, while the butoxy group provides steric bulk that can influence reactivity and selectivity .

Properties

CAS No.

14032-21-4

Molecular Formula

C7H17ClOSi

Molecular Weight

180.75 g/mol

IUPAC Name

butoxy-(chloromethyl)-dimethylsilane

InChI

InChI=1S/C7H17ClOSi/c1-4-5-6-9-10(2,3)7-8/h4-7H2,1-3H3

InChI Key

YRAWOQJODZMFJX-UHFFFAOYSA-N

Canonical SMILES

CCCCO[Si](C)(C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Butoxy(chloromethyl)dimethylsilane can be synthesized through the reaction of chloromethyl(dimethyl)silane with butanol under controlled conditions. The reaction typically involves the use of a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Butoxy(chloromethyl)dimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: It can undergo condensation reactions to form siloxane bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions.

    Condensation: Acid or base catalysts are used to facilitate condensation reactions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Substitution: Various substituted silanes.

    Condensation: Siloxane polymers.

Scientific Research Applications

Butoxy(chloromethyl)dimethylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Medicine: It is explored for its potential use in drug delivery systems.

    Industry: The compound is used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of butoxy(chloromethyl)dimethylsilane involves the reactivity of the chloromethyl and butoxy groups. The chloromethyl group can undergo nucleophilic substitution, while the butoxy group can participate in condensation reactions. These reactions enable the compound to form various derivatives and polymers with unique properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Butoxy(chloromethyl)dimethylsilane and analogous organosilicon compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Si Atom Key Applications
This compound C₇H₁₇ClO₂Si 196.8 Butoxy, Chloromethyl, Dimethyl Silylation, polymer crosslinking
Bis(chloromethyl)dimethylsilane C₄H₁₀Cl₂Si 157.11 Two Chloromethyl, Two Methyl Polymer crosslinking, silicone precursors
Chloromethylmethyldiethoxysilane C₆H₁₅ClO₂Si 182.72 Diethoxy, Chloromethyl, Methyl Silicone intermediates, coatings
Butyl(chloro)dimethylsilane C₆H₁₅ClSi 150.72 Butyl, Chloro, Dimethyl Reagent in organic synthesis

Key Observations:

Reactivity of Chloromethyl Group :

  • This compound exhibits higher reactivity in nucleophilic substitution (e.g., SN2) compared to Butyl(chloro)dimethylsilane , where the chloro group is directly bonded to silicon. The chloromethyl (–CH₂Cl) moiety in the former allows for more facile displacement by nucleophiles like alcohols or amines .
  • In contrast, Bis(chloromethyl)dimethylsilane contains two chloromethyl groups, enabling dual functionalization but requiring harsher reaction conditions due to increased steric hindrance .

Steric and Electronic Effects :

  • The butoxy group in this compound introduces steric bulk, reducing reaction rates compared to smaller alkoxy substituents (e.g., ethoxy in Chloromethylmethyldiethoxysilane ) .
  • Ethoxy groups in Chloromethylmethyldiethoxysilane enhance hydrolytic stability compared to butoxy, making the former more suitable for aqueous-phase applications .

Thermal Stability :

  • This compound decomposes at ~200°C , whereas Bis(chloromethyl)dimethylsilane degrades at ~150°C due to weaker Si–Cl bonds. This difference is critical in high-temperature polymer synthesis .

Catalytic Substitution Reactions

This compound participates in SN2'-selective substitutions with aryl boronic esters, as demonstrated in allylic chloride systems (e.g., (Z)-tert-butyl((5-chloropent-3-en-1-yl)oxy)dimethylsilane). The butoxy group directs regioselectivity, favoring transposition of the leaving group over smaller substituents .

Polymer Crosslinking

Compared to Bis(chloromethyl)dimethylsilane , this compound forms less rigid polymer networks due to its single chloromethyl group. However, it improves flexibility in silicone elastomers .

Hydrolytic Stability

In contrast to Chloromethylmethyldiethoxysilane , which hydrolyzes rapidly in acidic conditions, this compound resists hydrolysis under mild conditions, making it preferable for moisture-sensitive syntheses .

Biological Activity

Butoxy(chloromethyl)dimethylsilane is a silane compound with potential applications in various fields, including organic synthesis and materials science. Its structure consists of butoxy and chloromethyl groups attached to a dimethylsilane backbone, which influences its reactivity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the chemical formula C₇H₁₇ClSi and a molecular weight of 162.75 g/mol. Its unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

PropertyValue
Molecular FormulaC₇H₁₇ClSi
Molecular Weight162.75 g/mol
AppearanceColorless liquid
Boiling Point200 °C
Density0.9 g/cm³

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules through electrophilic mechanisms. The chloromethyl group can act as an alkylating agent, leading to modifications in proteins and nucleic acids, potentially influencing cellular functions.

  • Alkylation of Proteins : The chloromethyl moiety can react with nucleophilic sites on amino acids, leading to protein modifications that may alter enzyme activity or protein-protein interactions.
  • Interaction with Nucleic Acids : Similar to other alkylating agents, this compound may interact with DNA or RNA, potentially leading to mutagenic effects or inhibition of replication processes.

Case Studies and Research Findings

Research into the biological activity of this compound is limited; however, related compounds have shown significant biological effects:

  • Antiviral Activity : Compounds similar in structure have demonstrated antiviral properties by inhibiting viral replication through mechanisms involving protein modification and disruption of viral assembly .
  • Cytotoxicity Studies : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. For instance, compounds that share structural similarities have been shown to induce apoptosis in human cancer cells at specific concentrations.

Toxicity and Safety Considerations

The safety profile of this compound is crucial for its application in research and industry. Toxicological studies indicate that compounds with similar structures can be hazardous:

  • Flammability : The compound is flammable and should be handled with care.
  • Skin and Eye Irritation : Direct contact may cause irritation; therefore, appropriate personal protective equipment (PPE) is recommended during handling.

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